5-Methoxy-3-(di-n-propylamino)chroman
Overview
Description
(5-Methoxy-chroman-3-yl)-dipropyl-amine: is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has been investigated for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-chroman-3-yl)-dipropyl-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-chroman.
Amine Introduction: The chroman derivative is then reacted with dipropylamine under specific conditions to introduce the amine group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methoxy-chroman-3-yl)-dipropyl-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Ligand Binding Studies: (5-Methoxy-chroman-3-yl)-dipropyl-amine has been used in studies to understand its binding affinity to various receptors, such as the 5-hydroxytryptamine 1A receptor.
Biology:
Neuropharmacology: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin receptors.
Medicine:
Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry:
Chemical Intermediates: It may serve as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (5-Methoxy-chroman-3-yl)-dipropyl-amine involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, it can modulate neurotransmitter activity, which may result in various pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
- (5-Ethoxy-chroman-3-yl)-dipropyl-amine
- (5-Methoxy-chroman-3-yl)-diethyl-amine
Comparison:
- Binding Affinity: (5-Methoxy-chroman-3-yl)-dipropyl-amine may exhibit different binding affinities compared to its analogs, influencing its pharmacological profile.
- Chemical Properties: Variations in the alkyl groups (e.g., ethyl vs. propyl) can affect the compound’s solubility, stability, and reactivity.
Conclusion
(5-Methoxy-chroman-3-yl)-dipropyl-amine is a compound of significant interest in various fields of scientific research. Its synthesis, chemical reactions, and potential applications in medicine and industry make it a valuable subject of study. Ongoing research continues to uncover its unique properties and potential therapeutic benefits.
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Properties
CAS No. |
110927-00-9 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3 |
InChI Key |
GOWYIQOIWRLZLO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |
Synonyms |
5-MeO-DPAC 5-methoxy-3-(di-n-propylamino)chroman 5-methoxy-3-(dipropylamino)chroman |
Origin of Product |
United States |
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